molecular formula C11H16ClNO2 B13592335 (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride

Cat. No.: B13592335
M. Wt: 229.70 g/mol
InChI Key: HOHAULHJRNUGOY-UHFFFAOYSA-N
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Description

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Reaction Conditions: The compound is synthesized through a series of chemical reactions, including reduction, alkylation, and hydrochloride salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and continuous processing techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    7-Methoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a methoxy group at the same position.

    (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol: A similar compound without the methoxy group.

Uniqueness

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolhydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-14-9-3-2-8-4-5-12-11(7-13)10(8)6-9;/h2-3,6,11-13H,4-5,7H2,1H3;1H

InChI Key

HOHAULHJRNUGOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCNC2CO)C=C1.Cl

Origin of Product

United States

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